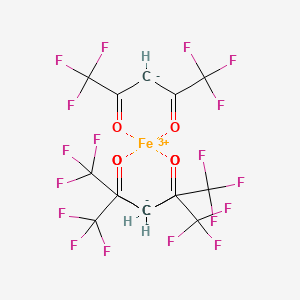
Tris(hexafluoroacetylacetonato)iron (III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(hexafluoroacetylacetonato)iron (III) is a coordination complex with the chemical formula C15H3F18FeO6. It is known for its high volatility and solubility, making it a valuable compound in various scientific and industrial applications. The compound is characterized by its orange to amber to dark red powder or crystal appearance .
Méthodes De Préparation
The preparation of Tris(hexafluoroacetylacetonato)iron (III) typically involves the reaction of iron (III) hydroxide with hexafluoroacetylacetone. The process can be carried out using different solvents, such as dichloromethane (CH2Cl2) instead of carbon tetrachloride (CCl4), to improve the yield and purity of the product . The compound can also be purified by sublimation at around 44°C, which results in the formation of two polymorph modifications: a low-temperature monoclinic form and a high-temperature trigonal form .
Analyse Des Réactions Chimiques
Tris(hexafluoroacetylacetonato)iron (III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution: It can undergo ligand exchange reactions, where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Coordination Chemistry: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tris(hexafluoroacetylacetonato)iron (III) has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of iron metabolism and as a model compound for understanding the behavior of iron in biological systems.
Mécanisme D'action
The mechanism of action of Tris(hexafluoroacetylacetonato)iron (III) involves its ability to coordinate with other molecules through its hexafluoroacetylacetonate ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Tris(hexafluoroacetylacetonato)iron (III) can be compared with other similar compounds, such as:
Tris(acetylacetonato)iron (III): This compound has acetylacetonate ligands instead of hexafluoroacetylacetonate ligands.
Tris(hexafluoroacetylacetonato)cobalt (III): This compound has similar ligands but a different central metal ion (cobalt instead of iron).
The uniqueness of Tris(hexafluoroacetylacetonato)iron (III) lies in its high volatility, solubility, and the ability to form stable complexes with various ligands, making it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C15H3F18FeO6 |
|---|---|
Poids moléculaire |
677.00 g/mol |
Nom IUPAC |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;iron(3+) |
InChI |
InChI=1S/3C5HF6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Clé InChI |
HTUXHQGOKNUJNV-UHFFFAOYSA-N |
SMILES canonique |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


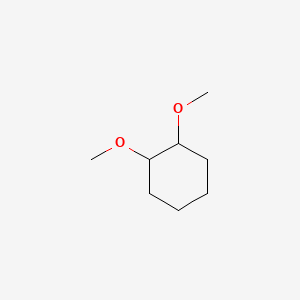
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
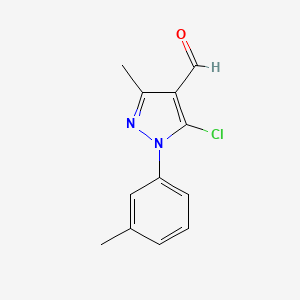
![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)
![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12323697.png)

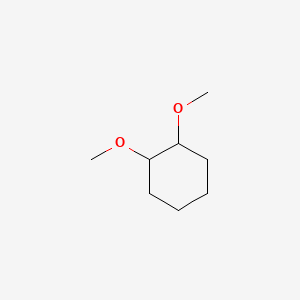


![(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12323713.png)

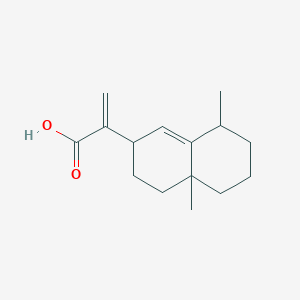

![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate](/img/structure/B12323750.png)
